molecular formula C32H42Cl2N4O B606870 Cyanine5 hydrazide CAS No. 1427705-31-4

Cyanine5 hydrazide

Cat. No.: B606870
CAS No.: 1427705-31-4
M. Wt: 569.61
InChI Key: RGKQQFSVYKQZDO-UHFFFAOYSA-N
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Description

Cyanine5 hydrazide: is a fluorescent dye used primarily for labeling aldehydes and ketones. It is a derivative of the Cy5 dye and is known for its ability to react with carbonyl groups in biomolecules. This compound is particularly useful in biological and chemical research due to its strong fluorescence properties and its ability to form stable hydrazone bonds with carbonyl compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanine5 hydrazide is synthesized through a series of chemical reactions involving the modification of the Cy5 dye. The process typically involves the introduction of a hydrazide group to the Cy5 molecule. This is achieved by reacting Cy5 with hydrazine or hydrazine derivatives under controlled conditions. The reaction is usually carried out in polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyanine5 hydrazide primarily undergoes reactions with carbonyl compounds, such as aldehydes and ketones. The hydrazide group reacts with the carbonyl group to form a stable hydrazone bond. This reaction is commonly used for labeling biomolecules that contain carbonyl groups .

Common Reagents and Conditions:

    Reagents: Common reagents used in reactions with this compound include aldehydes, ketones, and oxidizing agents such as sodium periodate.

    Conditions: The reactions are typically carried out in aqueous or polar organic solvents at room temperature or slightly elevated temperatures.

Major Products: The major products formed from reactions involving this compound are hydrazone derivatives. These products are highly stable and retain the fluorescent properties of the original dye, making them useful for various analytical and imaging applications .

Scientific Research Applications

Chemistry: In chemistry, Cyanine5 hydrazide is used for the labeling and detection of carbonyl-containing compounds. It is particularly useful in the study of oxidative stress and the identification of carbonylated proteins .

Biology: In biological research, this compound is widely used for labeling glycoproteins, oligonucleotides, and other biomolecules. It is employed in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize and quantify biological processes .

Medicine: In medical research, this compound is used for the development of diagnostic assays and imaging agents. It is utilized in the study of diseases such as cancer, where it helps in the detection of biomarkers and the monitoring of disease progression .

Industry: In industrial applications, this compound is used in the development of fluorescent probes and sensors. It is also employed in the production of fluorescent inks and dyes for various commercial products .

Mechanism of Action

Cyanine5 hydrazide exerts its effects through the formation of hydrazone bonds with carbonyl groups in biomolecules. The hydrazide group reacts with the carbonyl group to form a stable hydrazone linkage. This reaction is highly specific and efficient, allowing for the selective labeling of carbonyl-containing compounds. The fluorescent properties of this compound enable the visualization and quantification of labeled biomolecules in various analytical and imaging applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its combination of strong fluorescence, stability, and specificity for carbonyl groups. Its spectral properties make it suitable for a wide range of applications, from basic research to industrial uses. The ability to form stable hydrazone bonds with carbonyl compounds sets it apart from other fluorescent dyes, providing a reliable tool for labeling and detection .

Properties

IUPAC Name

[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O.2ClH/c1-31(2)24-16-11-13-18-26(24)35(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)36(29)23-15-7-10-22-30(37)34-33;;/h6,8-9,11-14,16-21H,7,10,15,22-23,33H2,1-5H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKQQFSVYKQZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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